molecular formula C9H9Cl2NO2 B1601785 2-(2,6-Dichlorophenoxy)propanamide CAS No. 344411-67-2

2-(2,6-Dichlorophenoxy)propanamide

Cat. No. B1601785
M. Wt: 234.08 g/mol
InChI Key: KVCQWFJJUHDPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,6-Dichlorophenoxy)propanamide” is an organic compound with the chemical formula C9H10Cl2NO2 . It is a colorless or slightly yellow crystal with a distinct phenyl ring odor . It is a stable solid that is not easily soluble in water but can dissolve in organic solvents such as ethanol and dimethylformamide . It is an amide compound of an organic acid .


Synthesis Analysis

The synthesis of “2-(2,6-Dichlorophenoxy)propanamide” is usually carried out through a phenoxylation reaction . The specific steps involve reacting 2,6-dichlorophenol with propionyl chloride to produce 2-(2,6-dichlorophenoxy)propionyl chloride, which then reacts with ammonia to yield 2-(2,6-dichlorophenoxy)propanamide .


Molecular Structure Analysis

The molecular structure of “2-(2,6-Dichlorophenoxy)propanamide” consists of 9 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 234.08 .


Chemical Reactions Analysis

“2-(2,6-Dichlorophenoxy)propanamide” is a stable solid . It is not easily soluble in water but can dissolve in organic solvents such as ethanol and dimethylformamide . It is an amide compound of an organic acid .


Physical And Chemical Properties Analysis

“2-(2,6-Dichlorophenoxy)propanamide” is a colorless or slightly yellow crystal with a distinct phenyl ring odor . It is a stable solid that is not easily soluble in water but can dissolve in organic solvents such as ethanol and dimethylformamide . The density is 1.364 .

Scientific Research Applications

  • Herbicidal Activity : The compound N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide was synthesized and found effective as a herbicide. This indicates a potential application of similar compounds in agricultural weed control (Liu et al., 2008).

  • Nonlinear Optical Materials : N-(2-Chlorophenyl)-(1-Propanamide), a related compound, was synthesized and characterized for its potential as an organic electro-optic and non-linear optical material. It showed promising properties for applications in optics and electronics (Prabhu & Rao, 2000), (Prabhu et al., 2001).

  • Antinociceptive Activity : The synthesis of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives showed varying levels of antinociceptive activity, indicating potential medical applications for pain relief (Önkol et al., 2004).

  • Crystal Growth and Characterization : Studies on the growth and characterization of single crystals of N-(2-Chlorophenyl)-(1-Propanamide) revealed its physical properties, suggesting applications in materials science and engineering (Srinivasan et al., 2006).

  • Environmental Impacts : Research on the movement and retention of propanil N-(3,4-dichlorophenyl)propanamide in a paddy-riverine wetland system in Sri Lanka highlighted the environmental impact of such compounds, particularly concerning the accumulation in edible plants and potential health risks (Perera et al., 1999).

  • Spontaneous Resolution in Aryl Glycerol Ethers : A study on 3-(2,6-dichlorophenoxy)propane-1,2-diol provided insights into the spontaneous resolution of aryl glycerol ethers, which is relevant for understanding and controlling stereoselectivity in organic synthesis (Bredikhina et al., 2016).

  • Photocatalysed Degradation of Anilides : The TiO2 catalysed degradation of N-(3,4-dichlorophenyl)propanamide was studied, revealing insights into the environmental breakdown of such compounds and their potential environmental impacts (Sturini et al., 1997).

Safety And Hazards

During the use and storage of “2-(2,6-Dichlorophenoxy)propanamide”, care should be taken to prevent skin contact, inhalation of gas, or ingestion . Contact with this substance may cause skin irritation and eye irritation . It is recommended to wear appropriate protective gloves, protective glasses, and a protective mask when operating . After use, the correct disposal method should be noted to avoid environmental pollution .

Future Directions

“2-(2,6-Dichlorophenoxy)propanamide” is primarily used as a pesticide and belongs to the class of phenoxy herbicides . It can affect the growth and development of target plants, thereby playing a role in weed control . In addition, it is also used as an intermediate for insecticides and fungicides . The future directions of this compound could involve further exploration of its uses in these areas.

properties

IUPAC Name

2-(2,6-dichlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-5(9(12)13)14-8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCQWFJJUHDPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70524945
Record name 2-(2,6-Dichlorophenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorophenoxy)propanamide

CAS RN

344411-67-2
Record name 2-(2,6-Dichlorophenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dichlorophenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dichlorophenoxy)propanamide
Reactant of Route 3
Reactant of Route 3
2-(2,6-Dichlorophenoxy)propanamide
Reactant of Route 4
2-(2,6-Dichlorophenoxy)propanamide
Reactant of Route 5
Reactant of Route 5
2-(2,6-Dichlorophenoxy)propanamide
Reactant of Route 6
2-(2,6-Dichlorophenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.